Clorotris(trifenilfosfina)rodio(I)

Descripción general

Descripción

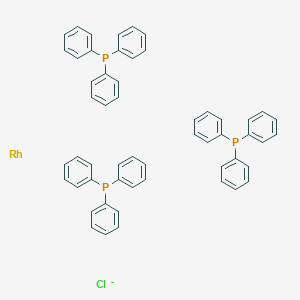

Chlorotris(triphenylphosphine)rhodium(I), often abbreviated as RhCl(PPh3)3, is a complex that has been extensively studied due to its role as a homogeneous catalyst in various chemical reactions. It is known to exist in different forms in solution, such as a dimeric species and as a reaction intermediate, which are crucial for its catalytic activity .

Synthesis Analysis

The synthesis of RhCl(PPh3)3 can be achieved through the treatment of trans-chlorocarbonylbis(triphenylphosphine)rhodium(I) with α-chlorotoluene followed by the addition of triphenylphosphine in refluxing ethanol, resulting in a 73.4% yield . This method provides a straightforward approach to obtaining the complex for further study and application.

Molecular Structure Analysis

The molecular structure of RhCl(PPh3)3 has been probed using NMR studies on single crystals. The 31P chemical shielding tensors for the three chemically distinct phosphorus nuclei in the complex were determined, revealing that the tensors are not axially symmetric and that the most shielded principal values are almost parallel to the P-Rh bonds . This information is vital for understanding the electronic environment of the phosphorus atoms and their influence on the complex's reactivity.

Chemical Reactions Analysis

RhCl(PPh3)3 is involved in various chemical reactions, including oxidative addition and ligand substitution reactions. The reactivity of the complex's different forms was examined, with the reaction intermediate RhCl(PPh3)2 showing the highest reactivity, particularly in the presence of reactants such as H2, O2, and olefins . Additionally, RhCl(PPh3)3 acts as an effective and selective catalyst for the alcoholysis of diarylsilanes, with a proposed mechanism that accounts for the retention of configuration at the silicon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of RhCl(PPh3)3 have been studied in various solvents. For instance, the hydrogenation and dehydrogenation behavior of the complex in benzene, methylene chloride, and mixed solvent systems have been compared, revealing discrepancies in the amount of hydrogen absorbed and recoverable . These findings are significant for understanding the complex's behavior in different environments and for optimizing its use in catalytic processes.

Aplicaciones Científicas De Investigación

Catalizador de Hidrogenación

Clorotris(trifenilfosfina)rodio(I): es ampliamente reconocido por su papel como catalizador de hidrogenación . Facilita la adición de hidrógeno a los alquenos, convirtiéndolos en alcanos en un proceso conocido como hidrogenación. Esta reacción es fundamental en la producción de diversos productos químicos, incluida la saturación de aceites vegetales para producir margarina.

Síntesis Asimétrica

El compuesto sirve como precursor para el desarrollo de catálisis asimétrica . La síntesis asimétrica es crucial para crear moléculas con una quiralidad específica, un atributo esencial para la industria farmacéutica para producir fármacos enantioméricamente puros.

Reacciones de Hidroformilación

Se utiliza en reacciones de hidroformilación , donde un alqueno, monóxido de carbono e hidrógeno gaseoso se convierten en aldehídos. Este proceso es significativo en la producción industrial de aldehídos, que son intermedios en la síntesis de alcoholes y ácidos.

Activación de Enlaces Si-H

El compuesto se ha utilizado para la activación estequiométrica de enlaces Si-H . Esta aplicación es particularmente relevante en el campo de la química organosilícica, donde la activación de los enlaces silicio-hidrógeno es un paso clave en la síntesis de varios compuestos orgánicos que contienen silicio.

Hidroacilación de Alquenos

Cloruro de tris(trifenilfosfina)rodio(I): es instrumental en la hidroacilación inter e intramolecular de alquenos . Este proceso implica la adición de un grupo acilo a un alqueno, formando una cetona. Es una transformación valiosa en la síntesis orgánica para construir moléculas complejas.

Catalizador de Polimerización

Por último, actúa como catalizador en la polimerización de diorganoestannanos . Esta aplicación es significativa en el campo de la química de polímeros, donde ayuda en la formación de polímeros con propiedades específicas, útiles en la ciencia de materiales e ingeniería.

Mecanismo De Acción

Target of Action

The primary target of Chlorotris(triphenylphosphine)rhodium(I) is the hydrogenation of alkenes and alkynes . It acts as a homogeneous hydrogenation catalyst, facilitating the selective hydrogenation process .

Mode of Action

This compound interacts with its targets (alkenes and alkynes) through a process known as hydrogenation . In this process, hydrogen atoms are added across the carbon-carbon double or triple bonds, converting alkenes and alkynes into alkanes .

Biochemical Pathways

The hydrogenation process catalyzed by Chlorotris(triphenylphosphine)rhodium(I) affects the alkene and alkyne biochemical pathways . The downstream effects include the production of alkanes, which are saturated hydrocarbons and are less reactive than alkenes and alkynes .

Pharmacokinetics

It’s important to note that as a catalyst, it facilitates reactions without being consumed, meaning it remains unchanged after the reaction .

Result of Action

The molecular effect of Chlorotris(triphenylphosphine)rhodium(I)'s action is the conversion of alkenes and alkynes into alkanes . On a cellular level, this can influence the structure and function of biomolecules that contain these groups.

Action Environment

The efficacy and stability of Chlorotris(triphenylphosphine)rhodium(I) can be influenced by environmental factors such as temperature and solvent. It is soluble in hydrocarbon solvents such as benzene, and more so in tetrahydrofuran or chlorinated solvents such as dichloromethane . It is stable in air .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Chlorotris(triphenylphosphine)rhodium(I) is used as a homogeneous hydrogenation catalyst . It is used in the selective hydrogenation of alkenes and alkynes

Molecular Mechanism

The molecular mechanism of Chlorotris(triphenylphosphine)rhodium(I) is primarily through its role as a catalyst in the hydrogenation of alkenes

Propiedades

IUPAC Name |

rhodium;triphenylphosphane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBERHIJABFXGRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClP3Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893902 | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Chlorotris(triphenylphosphine)rhodium(I) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14694-95-2 | |

| Record name | Chlorotris(triphenylphosphine)rhodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Chlorotris(triphenylphosphine)rhodium(I) and why is it important?

A: Chlorotris(triphenylphosphine)rhodium(I), often referred to as Wilkinson's catalyst, is a coordination complex of rhodium with the formula RhCl(P(C6H5)3)3. It's a versatile homogeneous catalyst used in various organic reactions, notably hydrogenation of alkenes and alkynes. [] Its discovery marked a significant advancement in organometallic chemistry and homogeneous catalysis. []

Q2: What is the molecular formula, weight, and key spectroscopic data for Chlorotris(triphenylphosphine)rhodium(I)?

A2:

Q3: How does Chlorotris(triphenylphosphine)rhodium(I) interact with alkenes during hydrogenation?

A: The catalytic cycle begins with the dissociation of one triphenylphosphine ligand from RhCl(P(C6H5)3)3, creating a coordinatively unsaturated species. This species then undergoes oxidative addition of molecular hydrogen, followed by coordination of the alkene. [, ] Migratory insertion of the hydride to the alkene creates an alkyl complex, which then undergoes reductive elimination to release the alkane product and regenerate the catalyst. [, ]

Q4: What are some of the other reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: Beyond hydrogenation, Chlorotris(triphenylphosphine)rhodium(I) catalyzes hydrosilylation of carbonyl compounds, [] hydroboration of alkenes, [] isomerization of alkenes, [] decarbonylation of aldehydes and acid chlorides, [, , ] and cross-coupling reactions. [, ]

Q5: How does the solvent affect the activity and selectivity of Chlorotris(triphenylphosphine)rhodium(I)?

A: The solvent can significantly impact the catalytic activity of Chlorotris(triphenylphosphine)rhodium(I). For example, in the selective hydrogenation of olefins in the presence of a nitro group, benzene was found to be a more suitable solvent than ethanol. [, ] This is likely due to differences in solvent coordination to the metal center and its effect on reaction intermediates. []

Q6: Are there examples of chemoselectivity in reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: Yes, Chlorotris(triphenylphosphine)rhodium(I) exhibits chemoselectivity in various reactions. For instance, it selectively hydrogenates olefins in the presence of aromatic nitro groups under optimized conditions. [, ] It can also differentiate between allyl and prenyl (3-methylbut-2-enyl) ethers, isomerizing the former while leaving the latter untouched. []

Q7: What is known about the mechanism of decarbonylation reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: The decarbonylation of acid chlorides by Chlorotris(triphenylphosphine)rhodium(I) involves a multi-step mechanism. Initial oxidative addition of the acid chloride to the rhodium complex forms an acyl intermediate. [, ] Subsequent alkyl migration and reductive elimination steps lead to the decarbonylated product. [, ]

Q8: What factors influence the stereochemistry of products in reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I)?

A: The stereochemistry of products in Chlorotris(triphenylphosphine)rhodium(I)-catalyzed reactions, such as decarbonylation, is influenced by factors like the substrate structure and reaction conditions. For instance, erythro- and threo-2,3-diphenylbutanoyl chloride yielded exclusively trans- and cis-methylstilbene, respectively, suggesting a stereospecific decarbonylation process. [, ]

Q9: Has Chlorotris(triphenylphosphine)rhodium(I) been investigated computationally, and if so, what insights have been gained?

A: Yes, computational studies using density functional theory (DFT) have been employed to investigate the mechanism of olefin hydrogenation catalyzed by Chlorotris(triphenylphosphine)rhodium(I). [] These studies provided insights into the energetics of the catalytic cycle and the structure of key intermediates.

Q10: How does the structure of Chlorotris(triphenylphosphine)rhodium(I) relate to its catalytic activity?

A: The presence of labile triphenylphosphine ligands in Chlorotris(triphenylphosphine)rhodium(I) is crucial for its catalytic activity. The dissociation of one of these ligands generates a coordinatively unsaturated species that can readily participate in oxidative addition reactions with substrates like hydrogen and acid chlorides. [, ] The steric bulk of the triphenylphosphine ligands also plays a role in controlling the selectivity of the catalyst. []

Q11: How stable is Chlorotris(triphenylphosphine)rhodium(I) under different conditions?

A: Chlorotris(triphenylphosphine)rhodium(I) is air-sensitive and oxidizes slowly in the solid state and more rapidly in solution. [] This oxidation can impact its catalytic efficacy. [] Storage at reduced temperatures under an inert atmosphere is recommended. []

Q12: What are some strategies to improve the stability or solubility of Chlorotris(triphenylphosphine)rhodium(I)?

A: While specific strategies to improve the stability or solubility of Chlorotris(triphenylphosphine)rhodium(I) weren't described in the provided papers, common approaches in organometallic chemistry include:* Ligand Modification: Employing bulky or electron-rich phosphine ligands can enhance stability.* Immobilization: Anchoring the complex onto solid supports like silica or polymers can enhance stability and recyclability. []

Q13: Are there any known substitutes or alternatives to Chlorotris(triphenylphosphine)rhodium(I) for specific applications?

A: Yes, other transition metal complexes can act as alternatives to Chlorotris(triphenylphosphine)rhodium(I) depending on the specific application. For instance, dichlorotris(triphenylphosphine)ruthenium(II) has been explored as a catalyst for the alcoholysis of diarylsilanes and hydrosilylation of carbonyl compounds. [] The choice of catalyst often depends on factors such as cost, selectivity, and reaction conditions. []

Q14: What are the analytical techniques commonly used to characterize and quantify Chlorotris(triphenylphosphine)rhodium(I)?

A: Common analytical techniques include:* Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 31P, and Rh NMR) for structural characterization and purity analysis. [, ]* Infrared (IR) spectroscopy for identifying functional groups and studying reaction intermediates. [, ]* X-ray crystallography for determining the solid-state structure of the complex and its derivatives. []

Q15: Are there any concerns regarding the environmental impact or degradation of Chlorotris(triphenylphosphine)rhodium(I)?

A15: While the provided papers do not directly address the environmental impact of Chlorotris(triphenylphosphine)rhodium(I), it's important to consider the potential release of rhodium, a precious metal, into the environment. Strategies to mitigate potential environmental impact include:* Catalyst Recycling: Developing methods for efficient catalyst recovery and reuse can minimize waste. * Alternative Catalysts: Exploring the use of less toxic and more readily biodegradable catalysts.

Q16: What is the historical context and significance of the discovery of Chlorotris(triphenylphosphine)rhodium(I)?

A: The discovery of Chlorotris(triphenylphosphine)rhodium(I) by Geoffrey Wilkinson in the 1960s revolutionized the field of homogeneous catalysis. [] It demonstrated the potential of well-defined transition metal complexes to act as highly active and selective catalysts for important organic transformations. This discovery paved the way for the development of numerous other homogeneous catalytic processes and earned Wilkinson the Nobel Prize in Chemistry in 1973.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1R,2S)-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenol](/img/structure/B133809.png)